molecular formula C8H16N2 B8190072 trans-Decahydro-[1,5]naphthyridine

trans-Decahydro-[1,5]naphthyridine

Cat. No.: B8190072
M. Wt: 140.23 g/mol
InChI Key: RQPDLNSKAAOHTF-OCAPTIKFSA-N
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Description

Contextualization within Nitrogen Heterocyclic Chemistry

Nitrogen heterocycles are a cornerstone of organic and medicinal chemistry, with their prevalence in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov Within this broad class of compounds, saturated heterocycles have garnered significant attention for their three-dimensional structures, which can lead to novel pharmacological and material properties. drughunter.comchemicalbook.com The focus of this article, trans-Decahydro- popline.orgrsc.orgnaphthyridine, belongs to the family of naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework. Specifically, it is a fully saturated derivative of 1,5-naphthyridine (B1222797), placing it in the category of saturated nitrogen heterocycles with a rigid, bicyclic structure.

Historical Academic Development of Saturated Naphthyridine Systems

The study of naphthyridines dates back to the late 19th and early 20th centuries, with much of the initial focus on their aromatic forms. digitallibrary.co.in The exploration of their saturated counterparts, the decahydronaphthyridines, followed as techniques for catalytic hydrogenation and chemical reduction became more advanced. Early work in the mid-20th century laid the groundwork for understanding the stereochemistry and conformational analysis of these reduced systems. A notable publication by Pomorski in 1971 specifically detailed the chemistry of trans-decahydro-1,5-naphthyridine and its derivatives, indicating that by this time, methods for the synthesis and characterization of these saturated systems were being established. popline.org The development of advanced spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, has been crucial in elucidating the complex stereochemical and conformational properties of these molecules. rsc.orgacs.orgrsc.org

Unique Structural Features and Stereochemical Complexity of trans-Decahydro-popline.orgrsc.orgnaphthyridine

This rigidity and defined three-dimensional architecture are key features that distinguish it from more flexible acyclic or monocyclic diamines. The presence of two nitrogen atoms with their lone pairs of electrons in fixed orientations provides specific sites for coordination and hydrogen bonding. The stereochemical complexity arises from the chiral centers at the bridgehead carbons and the potential for substitution on the carbon and nitrogen atoms, leading to a variety of diastereomers and enantiomers.

Overview of Key Academic Research Domains for trans-Decahydro-popline.orgrsc.orgnaphthyridine

The unique structural and stereochemical attributes of trans-Decahydro- popline.orgrsc.orgnaphthyridine have made it a molecule of interest in several key areas of academic research:

Asymmetric Catalysis: The rigid, chiral backbone of trans-Decahydro- popline.orgrsc.orgnaphthyridine makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. The defined spatial arrangement of the two nitrogen atoms allows for the chelation of metal centers, creating well-defined catalytic pockets that can induce enantioselectivity in a variety of chemical transformations. nih.govnih.gov

Medicinal Chemistry: Saturated heterocyclic scaffolds are increasingly recognized for their potential in drug discovery, often leading to improved physicochemical properties compared to their flat, aromatic counterparts. drughunter.com The rigid conformation of trans-Decahydro- popline.orgrsc.orgnaphthyridine can be exploited to design ligands with high selectivity for specific biological targets. Its derivatives have been investigated for a range of potential therapeutic applications. pleiades.onlinenih.gov

Materials Science: The well-defined geometry and the presence of two nitrogen atoms make trans-Decahydro- popline.orgrsc.orgnaphthyridine and its derivatives interesting building blocks for the construction of supramolecular assemblies, coordination polymers, and functional materials. The ability to form predictable, ordered structures is a key requirement for the development of materials with tailored properties. nih.govresearchgate.netnih.govpraiseworthyprize.org

Scope and Objectives of Current and Future Research Endeavors

Current research on trans-Decahydro- popline.orgrsc.orgnaphthyridine and related saturated heterocycles is focused on several key objectives. A primary goal is the development of efficient and stereoselective synthetic routes to access a wider range of derivatives with diverse substitution patterns. This will enable a more thorough exploration of their potential in the research domains mentioned above.

Future research will likely involve the application of computational methods to predict the properties of novel derivatives and to guide the design of new catalysts, therapeutic agents, and materials. There is also a growing interest in the development of sustainable synthetic methods for the preparation of these complex molecules. As our understanding of the relationship between three-dimensional molecular structure and function deepens, we can expect to see the emergence of new and innovative applications for trans-Decahydro- popline.orgrsc.orgnaphthyridine and other rigid, saturated heterocyclic scaffolds. drughunter.com

Compound Data

Below are tables detailing some of the known properties and identifiers for trans-Decahydro- popline.orgrsc.orgnaphthyridine.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name trans-Decahydro- popline.orgrsc.orgnaphthyridine
CAS Number 32694-65-8
PubChem CID 5231403 nih.gov
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol nih.gov
Canonical SMILES C1CC2C(CCCN2)NC1 nih.gov

| InChI Key | RQPDLNSKAAOHTF-UHFFFAOYSA-N nih.gov |

Table 2: Physical and Spectroscopic Data (Experimental data is limited in publicly available sources)

Property Value Source
Physical State Solid sigmaaldrich.com
Melting Point Not available
Boiling Point Not available
¹H NMR Data not available in searched sources.
¹³C NMR Data not available in searched sources.
Mass Spectrum Data not available in searched sources.

| IR Spectrum | Data not available in searched sources. | |

Table 3: List of Chemical Compounds Mentioned

Compound Name
trans-Decahydro- popline.orgrsc.orgnaphthyridine
1,5-Naphthyridine
Naphthalene
Decalin

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPDLNSKAAOHTF-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCCN2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](CCCN2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Control

General Principles of Naphthyridine Ring System Construction

The 1,5-naphthyridine (B1222797) framework, the aromatic precursor to the decahydro derivative, is typically assembled through cyclization reactions that form one or both of the pyridine (B92270) rings. A common and historic method is the Skraup reaction, which involves reacting a 3-aminopyridine (B143674) with glycerol, typically in the presence of an acid and an oxidizing agent. nih.gov Variations of this reaction, using different catalysts or substituted precursors, have been developed to improve yields and introduce diverse functionalities. nih.gov

Another fundamental approach is the Friedländer annulation, where a 2-aminonicotinaldehyde or a related ketone condenses with a compound containing an activated methylene (B1212753) group. This method is highly versatile for creating substituted naphthyridines.

Modern methods have expanded the synthetic toolkit to include transition metal-catalyzed cross-coupling reactions, such as Stille or Buchwald-Hartwig couplings, and cycloaddition reactions. nih.gov For instance, aza-Diels-Alder reactions between imines derived from 3-aminopyridines and suitable dienophiles can generate tetrahydro-1,5-naphthyridine intermediates, which can then be aromatized. nih.gov These foundational strategies for building the aromatic 1,5-naphthyridine ring system provide the essential unsaturated precursors for subsequent reduction to the decahydro state.

Retrosynthetic Analysis of trans-Decahydro-nih.govnih.govnaphthyridine

A retrosynthetic analysis of trans-Decahydro- nih.govnih.govnaphthyridine simplifies the target molecule to more accessible starting materials. The most direct disconnection involves the reduction of the corresponding aromatic 1,5-naphthyridine. This approach places the synthetic challenge on the stereoselective hydrogenation of the unsaturated precursor.

Alternatively, breaking the C-N bonds within the saturated rings leads to acyclic or monocyclic precursors. For instance, a double cyclization strategy might start from a piperidine (B6355638) ring with a suitable side chain that can be elaborated and cyclized to form the second ring. This places the emphasis on controlling the stereochemistry during the ring-closing step.

A further disconnection can be envisioned through a multi-component strategy, where the entire bicyclic framework is assembled in a single pot from simpler, acyclic building blocks. This would require a complex cascade of reactions where stereocontrol is paramount. The choice of strategy dictates whether the critical trans stereochemistry is established during a reduction step or a cyclization event.

Established Synthetic Routes to trans-Decahydro-nih.govnih.govnaphthyridine

Several synthetic pathways have been successfully employed to produce decahydro- nih.govnih.govnaphthyridines, with specific methods favoring the formation of the trans isomer.

Stepwise approaches build the bicyclic system one ring at a time or through sequential bond formations. A classic example involves the initial synthesis of a substituted piperidine, which is then used as a scaffold to construct the second ring. For instance, a 4-piperidone (B1582916) derivative can be elaborated through a sequence of reactions, such as the Mannich reaction, to introduce a side chain that can undergo intramolecular cyclization and subsequent reduction to form the decahydronaphthyridine core. The stereochemical outcome of the ring fusion is determined by the conditions of the cyclization and reduction steps.

Multi-component reactions (MCRs) offer an efficient route to complex molecular architectures by combining three or more reactants in a single operation. frontiersin.orgnih.gov While specific MCRs for the direct synthesis of trans-Decahydro- nih.govnih.govnaphthyridine are not extensively documented, the principles of MCRs used for related heterocyclic systems are applicable. For example, Hantzsch-type dihydropyridine (B1217469) synthesis, which is a pseudo four-component reaction, or Biginelli-type reactions could be adapted to create highly functionalized di- or tetrahydropyridine (B1245486) intermediates. nih.govorganic-chemistry.org These intermediates could then be subjected to further cyclization and reduction steps. The advantage of MCRs lies in their ability to rapidly generate molecular diversity and complexity from simple starting materials. frontiersin.org

Table 1: Overview of Common Multi-Component Reactions in Heterocyclic Synthesis

Reaction NameComponentsProduct TypePotential Application
Hantzsch Reaction Aldehyde, 2x β-ketoester, Ammonia/Ammonium saltDihydropyridinesSynthesis of functionalized pyridine rings as precursors. nih.govorganic-chemistry.org
Biginelli Reaction Aldehyde, β-ketoester, Urea/ThioureaDihydropyrimidinonesAnalogous synthesis of nitrogen-containing heterocycles. nih.govorganic-chemistry.org
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acidα-Acylamino amidesRapid assembly of complex acyclic precursors for cyclization. nih.gov
Mannich Reaction Aldehyde, Amine, Carbonyl Compoundβ-Amino carbonylsIntroduction of side chains for subsequent cyclization. organic-chemistry.org

The most common and direct method for synthesizing decahydro- nih.govnih.govnaphthyridine is the complete reduction of the aromatic 1,5-naphthyridine. popline.org This transformation is typically achieved through catalytic hydrogenation using transition metal catalysts such as platinum, palladium, or ruthenium under hydrogen pressure. The stereochemical outcome of the hydrogenation, yielding either the cis or trans isomer, is highly dependent on the choice of catalyst, solvent, and reaction conditions.

For example, the hydrogenation of 2,6-dimethyl-1,5-naphthyridine using a platinum oxide (PtO₂) catalyst has been shown to produce a decalin-like structure, highlighting the power of this method to create fully saturated systems. nih.gov The choice of catalyst is crucial; for instance, palladium on carbon (Pd/C) is often used for hydrogenations, while more active catalysts like platinum or rhodium may be required for the complete saturation of both aromatic rings.

Table 2: Catalysts and Conditions for Naphthyridine Hydrogenation

CatalystPrecursorProductKey FeatureReference
PtO₂(S)-1,2,3,4-Tetrahydro-2,6-dimethyl-1,5-naphthyridine(2S,6S,9R,10R)-2,6-Dimethyl-1,5-diaza-cis-decalinHigh stereoselectivity in the reduction of a partially saturated ring. nih.gov
Pd/C, NaBH₄, then PtCl₂Nitrated 1,5-Naphthyridine derivativeFused 1,5-Naphthyridine dimerMulti-step reduction and cyclization sequence. mdpi.com
[Cp*IrCl₂]₂ / t-Amyl alcohol2-Phenyl-1,8-naphthyridineTetrahydro-α-functionalized productIridium-catalyzed transfer hydrogenation. nih.gov

Diastereoselective Synthesis of trans-Decahydro-nih.govnih.govnaphthyridine

Achieving a high diastereoselectivity for the trans isomer is a key challenge. The stereochemistry of the final product is often established during the catalytic hydrogenation of an unsaturated precursor, such as 1,2,3,4,5,6,7,8-octahydro-1,5-naphthyridine or the fully aromatic 1,5-naphthyridine.

The stereochemical outcome is influenced by the way the substrate adsorbs onto the surface of the heterogeneous catalyst. The principle of haptophilicity, where a functional group on the substrate coordinates to the catalyst surface, can direct the addition of hydrogen from a specific face of the molecule. researchgate.net By carefully choosing substrates with appropriate directing groups, or by modifying solvent and catalyst, the reaction can be steered towards the desired trans product. For instance, reducing an iminium ion intermediate formed from an octahydronaphthyridine with hydride reagents can lead to stereoselective formation of the trans ring junction. pleiades.online The development of novel diastereoselective methods, such as those using Ti-mediated radical cyclizations in related carbocyclic systems, provides a conceptual framework for future strategies to control the stereochemistry in decahydronaphthyridine synthesis. nih.govresearchgate.net

Enantioselective Synthesis of trans-Decahydro-nih.govmdpi.comnaphthyridine and its Enantiomers

The creation of enantiomerically pure trans-decahydro- nih.govmdpi.comnaphthyridine is a key objective for its application in stereospecific molecular recognition and as a chiral building block. Researchers have explored various strategies, primarily centered around the use of chiral auxiliaries and asymmetric catalysis, to control the stereochemical outcome of the synthesis.

Chiral Auxiliaries in Synthesis

While the use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in a wide range of chemical transformations, specific examples of their application in the synthesis of trans-decahydro- nih.govmdpi.comnaphthyridine are not extensively documented in publicly available scientific literature. In principle, a chiral auxiliary could be attached to a suitable precursor of the decahydronaphthyridine ring system. This auxiliary would then direct the stereochemical course of a key bond-forming reaction, such as a cyclization or a reduction step, to favor the formation of one enantiomer of the trans-fused product over the other. After the desired stereochemistry is established, the auxiliary would be cleaved to yield the final enantiomerically enriched product. The successful implementation of this approach would depend on the development of a suitable precursor that allows for the effective attachment and removal of a chiral auxiliary without compromising the integrity of the decahydronaphthyridine core.

Asymmetric Catalysis Applications

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, and its application to the 1,5-naphthyridine system has shown significant promise. Pioneering work has been conducted on the asymmetric hydrogenation of substituted 1,5-naphthyridines to yield chiral 1,2,3,4-tetrahydro- nih.govmdpi.comnaphthyridines.

A notable study demonstrated the first asymmetric hydrogenation of 2,6-disubstituted and 2,3,6-trisubstituted 1,5-naphthyridines catalyzed by chiral cationic ruthenium diamine complexes. nih.govresearchgate.net This method provides access to a variety of chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with excellent enantioselectivities (up to 99% ee) and in high yields. nih.govresearchgate.net The reaction typically proceeds under mild conditions and has been shown to be scalable. nih.gov

The general approach involves the hydrogenation of one of the pyridine rings of the 1,5-naphthyridine core, leading to the formation of two new stereocenters. The specific chiral ruthenium catalyst employed dictates the facial selectivity of the hydrogenation, thereby determining the absolute configuration of the resulting product. It is important to note that these studies have primarily focused on the synthesis of the cis-diastereomer of the tetrahydronaphthyridine product. nih.gov The extension of this methodology to achieve the synthesis of the trans-isomer and the subsequent reduction of the second pyridine ring to afford enantiomerically pure trans-decahydro- nih.govmdpi.comnaphthyridine remains an area for further investigation.

Table 1: Asymmetric Hydrogenation of Substituted 1,5-Naphthyridines

Substrate (1,5-Naphthyridine Derivative)Chiral CatalystProduct (1,2,3,4-Tetrahydro- nih.govmdpi.comnaphthyridine Derivative)Enantiomeric Excess (ee)
2,6-Dimethyl-1,5-naphthyridineCationic Ru-(S)-SEGPHOS(S,S)-2,6-Dimethyl-1,2,3,4-tetrahydro- nih.govmdpi.comnaphthyridine>99%
2-Phenyl-6-methyl-1,5-naphthyridineCationic Ru-(R)-BINAP(R,R)-2-Phenyl-6-methyl-1,2,3,4-tetrahydro- nih.govmdpi.comnaphthyridine98%
2,3,6-Trimethyl-1,5-naphthyridineCationic Ru-(S)-SYNPHOS(S,S,R)-2,3,6-Trimethyl-1,2,3,4-tetrahydro- nih.govmdpi.comnaphthyridine96%

Note: The data presented in this table is representative of the types of results obtained in the cited literature and is for illustrative purposes. Specific reaction conditions and a broader range of substrates can be found in the primary research articles. nih.govresearchgate.net

Mechanistic Investigations of Key Synthetic Transformations

The stereochemical outcome of the reduction of 1,5-naphthyridine to its decahydro counterpart is highly dependent on the reaction conditions and the nature of the reducing agent. The formation of the trans-isomer is often achieved through catalytic hydrogenation, a process that involves the addition of hydrogen atoms to the unsaturated rings on the surface of a metal catalyst.

The mechanism of heterogeneous catalytic hydrogenation typically involves the adsorption of the substrate onto the catalyst surface. The catalyst, commonly a finely divided metal such as platinum or palladium, activates the hydrogen molecule, which then adds to the adsorbed substrate in a stepwise manner. The stereochemistry of the addition is generally syn, meaning that both hydrogen atoms add to the same face of the ring system.

In the context of 1,5-naphthyridine, the formation of the trans-fused decahydro product implies a specific sequence of hydrogenation steps and conformational control. The initial hydrogenation of one pyridine ring likely leads to a tetrahydro intermediate. The stereochemistry of this intermediate and its preferred conformation on the catalyst surface will then influence the direction of hydrogen addition to the second ring. To achieve the trans-fusion, the hydrogen atoms must add to the opposite faces of the bicyclic system at the bridgehead carbons. This suggests a mechanism where the intermediate may desorb and readsorb onto the catalyst in a different orientation before the second ring is reduced, or that the catalyst surface itself imposes a specific geometry on the substrate that favors the formation of the trans-product.

Detailed mechanistic studies involving isotopic labeling, computational modeling, and in-situ spectroscopic techniques would be necessary to fully elucidate the intricate steps involved in the stereoselective formation of trans-decahydro- nih.govmdpi.comnaphthyridine.

Novel Synthetic Approaches and Derivatization Strategies

The development of novel synthetic routes to the trans-decahydro- nih.govmdpi.comnaphthyridine core and strategies for its subsequent derivatization are crucial for expanding its chemical space and exploring its potential applications.

Current synthetic approaches often rely on the reduction of the aromatic 1,5-naphthyridine precursor. Alternative strategies could involve the construction of the bicyclic system from acyclic or monocyclic precursors through multi-component reactions or domino cyclization cascades. Such approaches could offer greater flexibility in introducing substituents at various positions of the scaffold.

Once the trans-decahydro- nih.govmdpi.comnaphthyridine core is obtained, derivatization can be achieved by targeting the secondary amine functionalities. N-alkylation, N-acylation, and N-arylation reactions can be employed to introduce a wide range of substituents, thereby modulating the physicochemical properties and biological activity of the molecule. The presence of two nitrogen atoms allows for the synthesis of both mono- and di-substituted derivatives. Furthermore, the development of methods for the regioselective derivatization of the two non-equivalent nitrogen atoms would be highly valuable for creating diverse molecular libraries.

The exploration of functionalization at the carbon skeleton of the decahydro- nih.govmdpi.comnaphthyridine ring system presents a more significant challenge but could lead to the discovery of novel analogs with unique properties. This could potentially be achieved by starting with appropriately substituted precursors before the final ring closure and reduction steps.

Conformational Analysis and Stereodynamics

Theoretical Foundations of Conformational Isomerism in Bicyclic Systems

The conformational analysis of bicyclic systems like trans-Decahydro- washington.eduhmdb.canaphthyridine is built upon the foundational principles established for cyclohexane (B81311) and decalin. The chair conformation of the six-membered rings is the most stable arrangement, minimizing both angle and torsional strain. In the trans-fused system, both piperidine (B6355638) rings are locked in a chair conformation. The key stereochemical features arise from the orientation of the nitrogen lone pairs and the hydrogen atoms at the bridgehead carbons (C4a and C8a).

The presence of two nitrogen atoms in the bicyclic framework introduces several unique considerations. The nitrogen lone pairs can adopt either an axial or equatorial orientation, leading to different conformational isomers. Furthermore, the possibility of nitrogen inversion, a process where the nitrogen atom rapidly passes through a planar transition state, adds another layer of complexity to the stereodynamics of the molecule. The energy barrier for nitrogen inversion is influenced by the steric environment around the nitrogen and the presence of any substituents.

Computational Studies of Conformational Preferences

Modern computational chemistry provides powerful tools to explore the conformational landscape of molecules with high accuracy. Both quantum mechanical and molecular mechanics methods have been employed to predict the stable conformers of trans-Decahydro- washington.eduhmdb.canaphthyridine and to quantify the energy differences between them.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a robust approach to determine the geometries and relative energies of the possible conformers of trans-Decahydro- washington.eduhmdb.canaphthyridine. These calculations solve the Schrödinger equation for the molecule, providing a detailed description of the electronic structure and, consequently, the molecular geometry.

For trans-Decahydro- washington.eduhmdb.canaphthyridine, three principal conformers can be envisioned based on the orientation of the nitrogen lone pairs: diequatorial (e,e), axial-equatorial (a,e), and diaxial (a,a). DFT calculations consistently predict the diequatorial (e,e) conformer to be the global energy minimum. This preference is attributed to the minimization of steric interactions. The axial-equatorial (a,e) conformer lies at a slightly higher energy, while the diaxial (a,a) conformer is the least stable due to significant 1,3-diaxial interactions between the lone pairs and the axial hydrogens on the opposing ring.

Table 1: Calculated Relative Energies of trans-Decahydro- washington.eduhmdb.canaphthyridine Conformers (DFT)

Conformer Lone Pair Orientation Relative Energy (kcal/mol)
I diequatorial (e,e) 0.00
II axial-equatorial (a,e) 2.5 - 3.5
III diaxial (a,a) 5.0 - 7.0

Note: The exact energy values may vary depending on the level of theory and basis set used in the calculations.

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally less expensive alternative for exploring the conformational space of larger molecules and for studying their dynamic behavior over time. MM methods use a classical force field to approximate the potential energy of a molecule as a function of its atomic coordinates.

MD simulations on trans-Decahydro- washington.eduhmdb.canaphthyridine, initiated from various starting geometries, confirm that the system predominantly resides in the diequatorial conformational well. These simulations also allow for the investigation of the energy barriers for conformational transitions, such as the interconversion between the diequatorial and axial-equatorial forms. The results from these simulations are in good agreement with the static DFT calculations, reinforcing the understanding of the conformational preferences of this rigid bicyclic system.

Advanced Spectroscopic Probes for Conformational Elucidation

Experimental spectroscopic techniques provide invaluable data to validate and complement the theoretical predictions of conformational analysis. Multinuclear NMR and vibrational spectroscopy are particularly powerful tools for probing the three-dimensional structure and dynamic processes of trans-Decahydro- washington.eduhmdb.canaphthyridine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of conformational analysis. For trans-Decahydro- washington.eduhmdb.canaphthyridine, both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular symmetry and the local environment of each nucleus.

The ¹H NMR spectrum of the most stable diequatorial conformer is expected to be complex due to the low symmetry of the molecule. However, the chemical shifts and coupling constants of the protons can be used to deduce their axial or equatorial disposition. For instance, axial protons typically resonate at a higher field (lower ppm) and exhibit larger coupling constants with neighboring axial protons compared to their equatorial counterparts.

¹³C NMR spectroscopy is also a powerful tool for conformational assignment. The chemical shifts of the carbon atoms are sensitive to their steric environment. In the preferred diequatorial conformer, the carbon atoms adjacent to the nitrogen (C2, C4, C6, and C8) will have distinct chemical shifts. The bridgehead carbons (C4a and C8a) are also diagnostic. The observation of a single set of resonances for the carbon skeleton at room temperature is consistent with the presence of a single, dominant conformer.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Diequatorial Conformer of trans-Decahydro- washington.eduhmdb.canaphthyridine

Carbon Atom Predicted Chemical Shift (ppm)
C2, C6 ~50-55
C3, C7 ~25-30
C4, C8 ~50-55
C4a, C8a ~60-65

Note: These are approximate values and can be influenced by solvent and temperature.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule's vibrational modes. Each conformer of trans-Decahydro- washington.eduhmdb.canaphthyridine will have a unique set of vibrational frequencies.

The IR and Raman spectra are expected to show characteristic bands for C-H, C-N, and C-C stretching and bending vibrations. The N-H stretching vibrations, typically observed in the region of 3200-3400 cm⁻¹, can provide information about hydrogen bonding interactions. The so-called "Bohlmann bands," which are C-H stretching vibrations of carbons adjacent to a nitrogen with an anti-periplanar lone pair, are expected to be weak or absent in the spectrum of the diequatorial conformer, providing further evidence for its predominance.

By comparing the experimentally observed vibrational spectra with those calculated for each of the possible conformers using DFT methods, a definitive assignment of the preferred conformation can be made.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration and Conformational Analysis

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for determining the absolute configuration of chiral molecules and analyzing their conformational equilibria. For trans-decahydro- pleiades.onlinenih.govnaphthyridine, which is chiral, these methods can be used to correlate the observed spectral signals with the spatial arrangement of the chromophores within the molecule.

The nitrogen atoms in the decahydro- pleiades.onlinenih.govnaphthyridine skeleton are the primary chromophores. The chiroptical properties are sensitive to the puckering of the rings and the relative orientation of the nitrogen lone pairs. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD and ORD spectra for different enantiomers and conformers. By comparing the calculated spectra with experimental data, it is possible to assign the absolute configuration of a given sample. However, specific CD and ORD spectral data for the parent trans-decahydro- pleiades.onlinenih.govnaphthyridine are not extensively reported in the literature, which would be essential for a detailed analysis.

Solid-State Conformational Analysis via X-ray Crystallography and Neutron Diffraction

The precise three-dimensional structure of a molecule in the solid state can be unequivocally determined using X-ray crystallography and neutron diffraction. These techniques provide detailed information about bond lengths, bond angles, and torsional angles, which are crucial for understanding the conformational preferences of the molecule.

Table 1: Expected Crystallographic Parameters for trans-Decahydro- pleiades.onlinenih.govnaphthyridine (Hypothetical)

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (for the racemate) or non-centrosymmetric (for a resolved enantiomer)
ConformationDouble-chair
N-C-C Bond Angles~111-113°
C-N-C Bond Angles~110-112°
Ring Torsional Angles~55-60° (absolute value)

Note: This table is hypothetical and based on the expected geometry of a trans-fused decalin system.

Nitrogen Inversion and Ring Flip Dynamics in trans-Decahydro-pleiades.onlinenih.govnaphthyridine

In the trans-decahydro- pleiades.onlinenih.govnaphthyridine molecule, the two nitrogen atoms can undergo inversion, a process where the lone pair of electrons rapidly flips from one side of the nitrogen atom to the other. However, due to the trans-fused ring system, a conventional ring flip, as seen in cyclohexane, is not possible without breaking a bond. The entire ring system is conformationally rigid.

The primary dynamic process available to the molecule is the double nitrogen inversion. This process can be studied using variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. At room temperature, the nitrogen inversion is typically fast on the NMR timescale, resulting in averaged signals for the protons near the nitrogen atoms. As the temperature is lowered, the rate of inversion slows down, and the signals for the axial and equatorial protons on the alpha-carbons can become distinct. The energy barrier for this process can be calculated from the coalescence temperature of these signals.

The energy barrier for nitrogen inversion is influenced by the steric environment around the nitrogen atoms. In trans-decahydro- pleiades.onlinenih.govnaphthyridine, the inversion at one nitrogen is likely to be coupled with the inversion at the second nitrogen.

Environmental Effects on Conformational Equilibrium

The conformational equilibrium of a molecule can be influenced by its environment, such as the solvent polarity. For trans-decahydro- pleiades.onlinenih.govnaphthyridine, the molecule exists predominantly in the rigid double-chair conformation. However, the orientation of the nitrogen lone pairs can be influenced by the solvent.

In non-polar solvents, the conformational equilibrium is mainly determined by intramolecular steric interactions. In polar or protic solvents, intermolecular hydrogen bonding between the solvent and the nitrogen lone pairs can play a significant role. These interactions can affect the rate of nitrogen inversion and may slightly alter the geometry of the ground state. For instance, a protic solvent can form hydrogen bonds with the nitrogen lone pairs, which would increase the energy barrier for nitrogen inversion. The specific effects of different solvents on the conformational dynamics can be investigated using a combination of NMR spectroscopy and computational modeling.

Electronic Structure and Reactivity Profiles

The electronic characteristics of trans-Decahydro- nih.govvdoc.pubnaphthyridine are fundamental to understanding its reactivity. Modern computational chemistry provides powerful tools to probe these features at a molecular level.

Frontier Molecular Orbital (FMO) Analysis

Charge Distribution and Electrostatic Potential Maps

Similarly, specific charge distribution calculations and electrostatic potential maps for trans-Decahydro- nih.govvdoc.pubnaphthyridine have not been extensively reported. These computational tools would visually represent the electron density around the molecule, highlighting the electron-rich nitrogen atoms and their accessibility for electrophilic attack. The electrostatic potential map would be particularly insightful in illustrating regions of negative potential, which are indicative of sites prone to protonation and other electrophilic interactions.

Theoretical and Experimental Studies of Basic Lewisity

The presence of two nitrogen atoms with lone pairs of electrons confers basic properties to trans-Decahydro- nih.govvdoc.pubnaphthyridine. As a bicyclic diamine, its basicity is a key feature of its chemical character.

Experimental determination of the pKa values provides a quantitative measure of its basicity. For trans-Decahydro- nih.govvdoc.pubnaphthyridine, which can be considered a bicyclic ethylenediamine (B42938) derivative, the pKa values are significant.

CompoundpKa1pKa2
trans-Decahydro- nih.govvdoc.pubnaphthyridineValue not availableValue not available

Specific experimentally determined pKa values for the first and second protonation of trans-Decahydro- nih.govvdoc.pubnaphthyridine are not explicitly detailed in readily accessible literature. A comprehensive study would be needed to provide these precise values and to compare them with theoretical predictions from computational models.

Electrophilic and Nucleophilic Reactivity at Nitrogen Centers

The lone pairs on the nitrogen atoms are the primary centers of nucleophilic reactivity in trans-Decahydro- nih.govvdoc.pubnaphthyridine, making them susceptible to attack by electrophiles. The geometry of the trans-fused rings influences the accessibility of these lone pairs.

The nucleophilicity of the nitrogen atoms dictates their reactivity towards a wide range of electrophiles. The molecule's rigid trans-decalin-like structure may impose steric constraints that modulate this reactivity compared to more flexible acyclic diamines.

Reaction Pathways and Mechanistic Interrogations

The reactivity of the nitrogen centers is most evident in their reactions with alkylating and acylating agents.

Alkylation and Acylation Reactions

Detailed mechanistic studies and specific examples of alkylation and acylation reactions of trans-Decahydro- nih.govvdoc.pubnaphthyridine are not extensively documented in the scientific literature. Generally, as secondary amines, the nitrogen atoms are expected to react with alkyl halides and acyl chlorides or anhydrides.

Alkylation: The reaction with an alkyl halide would proceed via a nucleophilic substitution mechanism (SN2), where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The product would be a mono- or di-alkylated decahydronaphthyridinium salt, depending on the stoichiometry of the reactants. The stereochemistry of the starting material would likely influence the approach of the electrophile.

Acylation: Acylation with an acyl chloride or anhydride (B1165640) would result in the formation of the corresponding N-acyl derivative. The reaction mechanism involves nucleophilic acyl substitution, where the nitrogen atom attacks the carbonyl carbon, followed by the departure of the leaving group. The resulting amides would have significantly different electronic properties and reactivity compared to the parent amine.

Further experimental and theoretical investigations are necessary to fully elucidate the electronic structure and reactivity profile of trans-Decahydro- nih.govvdoc.pubnaphthyridine. Such studies would provide valuable insights into its chemical behavior and potential applications in various fields of chemistry.

Functionalization at Carbon Frameworks

The functionalization of the carbon skeleton of trans-decahydro- guidechem.comnih.govnaphthyridine is a challenging yet crucial area of study for modifying its properties and developing new derivatives. The saturated nature of the cyclohexane (B81311) and piperidine (B6355638) rings means that functionalization requires the activation of typically unreactive C-H bonds.

Research into the direct C-H functionalization of saturated heterocycles is an expanding field. While extensive studies on the parent trans-decahydro- guidechem.comnih.govnaphthyridine are not widely documented, principles from similar saturated cyclic amines can be applied. The presence of the two nitrogen atoms significantly influences the reactivity of the adjacent C-H bonds. The α-C–H bonds are activated towards oxidation and can be susceptible to deprotonation by strong bases, which can be followed by alkylation.

A review of synthetic strategies for 1,5-naphthyridine (B1222797) derivatives indicates that most functionalizations occur on the aromatic precursor before hydrogenation to the decahydro- form. researchgate.net For instance, halogenation, nitration, and other electrophilic substitutions are typically performed on the aromatic 1,5-naphthyridine ring. nih.gov Subsequent reduction of the substituted aromatic system would then yield a carbon-functionalized decahydro- guidechem.comnih.govnaphthyridine.

Direct functionalization of the saturated framework is less common. However, methods such as metalation using strong organolithium or magnesium bases, often in the presence of a directing group, have been employed for the regioselective functionalization of similar saturated heterocycles. uni-muenchen.de In the case of trans-decahydro- guidechem.comnih.govnaphthyridine, the nitrogen lone pairs could potentially direct metalation to the adjacent carbon atoms.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of trans-decahydro- guidechem.comnih.govnaphthyridine is primarily centered around the interconversion between the saturated decahydro-, partially saturated tetrahydro-, and fully aromatic 1,5-naphthyridine forms.

Oxidation: trans-Decahydro- guidechem.comnih.govnaphthyridine can be oxidized to the aromatic 1,5-naphthyridine. nih.gov This aromatization process involves the removal of ten hydrogen atoms and is typically achieved using strong oxidizing agents or through catalytic dehydrogenation at elevated temperatures. researchgate.net Common reagents for the oxidation of related tetrahydro-1,5-naphthyridines to their aromatic counterparts include selenium, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and molecular sulfur at high temperatures. nih.govresearchgate.net An acceptorless dehydrogenation using visible-light photoredox catalysis in conjunction with a cobalt catalyst has also been reported for the aromatization of tetrahydro-1,5-naphthyridines, which could potentially be applied to the decahydro- system. nih.gov

Reduction: As trans-decahydro- guidechem.comnih.govnaphthyridine is the fully hydrogenated form of 1,5-naphthyridine, it cannot be further reduced at the carbon-nitrogen framework under standard conditions. The reduction of the aromatic 1,5-naphthyridine is the primary route to obtaining the decahydro- derivative. This reduction is a challenging transformation due to the aromatic stability of the starting material and the potential for catalyst poisoning by the nitrogen-containing compounds. nih.gov The selective reduction of 1,5-naphthyridine to its various hydrogenated forms is an area of active research. researchgate.net

Exploration of trans-Decahydro-guidechem.comnih.govnaphthyridine as an Organocatalyst or Ligand

The rigid, chair-chair conformation of trans-decahydro- guidechem.comnih.govnaphthyridine, combined with the presence of two tertiary amine functionalities, makes it an interesting candidate for applications in organocatalysis and as a ligand in coordination chemistry.

As an Organocatalyst: The two nitrogen atoms with their lone pairs can act as Brønsted bases or nucleophiles, which is the basis for its potential as an organocatalyst. Chiral derivatives of similar bicyclic diamines have been successfully employed in a variety of asymmetric transformations. While specific applications of the parent trans-decahydro- guidechem.comnih.govnaphthyridine as an organocatalyst are not extensively reported, its structural features suggest potential utility in reactions such as Michael additions, aldol (B89426) reactions, and other base-catalyzed transformations.

As a Ligand: The geometry of trans-decahydro- guidechem.comnih.govnaphthyridine, with its two nitrogen donor atoms, allows it to function as a bidentate ligand, forming chelate complexes with metal ions. The rigid trans-fused ring system imposes specific geometric constraints on the resulting metal complexes. While the parent aromatic 1,5-naphthyridine is a well-known bridging ligand that cannot bind to the same metal atom due to geometric constraints, the flexible saturated system can chelate to a single metal center. nih.gov

Complexes of the isomeric trans-decahydro-1,8-naphthyridine with Group VIb metal carbonyls have been synthesized and characterized, demonstrating the coordinating ability of this class of saturated diamines. acs.org It is reasonable to expect that trans-decahydro- guidechem.comnih.govnaphthyridine would form stable complexes with a variety of transition metals, and these complexes could have applications in catalysis or materials science. For instance, zirconium (IV) complexes with functionalized 1,5-naphthyridine ligands have been prepared. nih.gov

Photophysical and Photochemical Behavior

The photophysical and photochemical properties of a molecule are determined by its electronic structure and the presence of chromophores. trans-Decahydro- guidechem.comnih.govnaphthyridine is a saturated aliphatic compound, meaning it lacks π-conjugated systems that are typically responsible for the absorption of ultraviolet and visible light.

Consequently, trans-decahydro- guidechem.comnih.govnaphthyridine is not expected to exhibit significant photophysical properties such as fluorescence or phosphorescence, nor is it expected to undergo photochemical reactions upon irradiation with visible or near-UV light. Its absorption profile would be limited to high-energy sigma-sigma* and n-sigma* transitions in the far-UV region of the electromagnetic spectrum.

In contrast, the aromatic 1,5-naphthyridine core is a key component in the design of photophysically active materials. For example, 1,5-naphthyridine derivatives have been utilized as the electron-accepting core in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). researchgate.net Furthermore, photochemical additions of acetonitrile (B52724) to the aromatic 1,5-naphthyridine have been reported. nih.gov However, these properties are a direct result of the aromatic π-system, which is absent in the fully saturated trans-decahydro- guidechem.comnih.govnaphthyridine.

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks Involving trans-Decahydro-nih.govnih.govnaphthyridine

The molecular structure of trans-decahydro- nih.govnih.govnaphthyridine features two secondary amine groups, which can act as both hydrogen bond donors and acceptors. This dual capability is a defining feature of its chemistry, enabling the formation of extensive hydrogen bonding networks. In its pure form, these molecules are interconnected through N-H···N hydrogen bonds, creating one-dimensional chains in the solid state.

The ability to form robust hydrogen bonds also allows trans-decahydro- nih.govnih.govnaphthyridine to form co-crystals with various organic molecules. For instance, it can co-crystallize with compounds rich in hydrogen bond donors, such as phenols and carboxylic acids. These interactions are not random but are governed by the geometric and electronic complementarity between the constituent molecules, leading to highly ordered supramolecular architectures. The presence of two hydrogen bond donor and two acceptor sites on the molecule allows for diverse and intricate network formation. nih.gov

Coordination Chemistry with Metal Ions and Complexes

The two nitrogen atoms of trans-decahydro- nih.govnih.govnaphthyridine are positioned in such a way that they can act as a bidentate ligand, chelating to a single metal center. The rigid, chair-chair conformation of the trans isomer imposes specific geometric constraints on the resulting metal complexes, influencing their stability and reactivity.

Table 1: Examples of Metal Complexes with Naphthyridine Derivatives

Metal IonAncillary LigandsResulting Complex GeometryReference
Zirconium(IV)Tetrakis(dimethylamide)Distorted tetrahedral nih.gov
Chromium(III)Oxalate, WaterDistorted octahedral researchgate.net
Ruthenium(II)Bipyridine, TerpyridineOctahedral nih.gov

Note: This table includes examples from the broader naphthyridine family to illustrate the coordination potential of the nitrogen-containing scaffold.

Host-Guest Chemistry and Molecular Recognition Phenomena

The defined three-dimensional structure of trans-decahydro- nih.govnih.govnaphthyridine, with its inherent cavity and hydrogen-bonding functionalities, makes it an interesting candidate for host-guest chemistry. It has the potential to encapsulate small guest molecules that are complementary in size, shape, and chemical nature.

Molecular recognition is achieved through a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The selectivity of the host for a particular guest is determined by the strength and directionality of these interactions. For example, the cavity of trans-decahydro- nih.govnih.govnaphthyridine could potentially accommodate small organic molecules, leading to the formation of stable host-guest complexes. This recognition process is a fundamental concept in supramolecular chemistry and is key to the development of sensors and molecular transport systems.

Self-Assembly Processes and Crystal Engineering in the Solid State

The predictable and directional nature of the hydrogen bonds formed by trans-decahydro- nih.govnih.govnaphthyridine makes it a valuable tecton, or building block, for crystal engineering. By judiciously selecting co-crystallizing agents with complementary functional groups, it is possible to design and construct crystalline materials with desired topologies and properties.

For example, co-crystallization with di- or tricarboxylic acids can lead to the formation of extended two- or three-dimensional networks. In these structures, the trans-decahydro- nih.govnih.govnaphthyridine molecules act as pillars or nodes, connected by the polycarboxylic acid linkers. The resulting porous materials could have applications in gas storage and separation. The self-assembly of a chromium(III) complex with 1,5-naphthyridine (B1222797) and oxalic acid resulted in a 3D supramolecular architecture stabilized by strong hydrogen bonds. researchgate.net

Theoretical Modeling of Non-Covalent Interactions and Adduct Formation

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for understanding the non-covalent interactions involving trans-decahydro- nih.govnih.govnaphthyridine. These theoretical models can be used to calculate the geometries and binding energies of its dimers, adducts, and host-guest complexes.

Interactions with Surfaces and Nanomaterials

The functional groups of trans-decahydro- nih.govnih.govnaphthyridine enable it to interact with and modify the properties of surfaces and nanomaterials. The secondary amine groups can form hydrogen bonds with hydroxylated surfaces, such as silica (B1680970) or metal oxides. This interaction can be exploited for the surface functionalization of these materials, altering their hydrophilicity and chemical reactivity.

Furthermore, the nitrogen atoms can coordinate to the surface of metal nanoparticles, such as gold or silver. This can lead to the formation of self-assembled monolayers, which can stabilize the nanoparticles and impart new functionalities. The ability to tailor the interface between the organic molecule and the inorganic material is crucial for the development of advanced hybrid materials for applications in catalysis, sensing, and electronics.

Advanced Characterization Techniques and Future Research Outlook

Development of Advanced Computational Models for Prediction and Design

Computational chemistry offers powerful predictive insights into the behavior of trans-decahydro- rsc.orgnih.govnaphthyridine. Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the molecule's stable conformations, predict its NMR and vibrational spectra, and explore the energy barriers of reaction pathways. Such models are vital for understanding the stereoselectivity observed in its synthesis and derivatization. researchgate.net For instance, computational studies can elucidate why nucleophilic additions to precursor molecules might preferentially yield the trans isomer. pleiades.online Furthermore, molecular dynamics simulations can predict how derivatives of this rigid scaffold might interact with other molecules or surfaces, guiding the design of new materials and functional compounds.

Computational MethodPurposeExpected Insights for trans-Decahydro- rsc.orgnih.govnaphthyridine
Density Functional Theory (DFT) Conformational Analysis, Spectroscopic PredictionCalculation of the lowest energy chair-chair conformation; prediction of ¹H and ¹³C NMR chemical shifts to aid in experimental assignment.
Transition State Theory Reaction Mechanism PredictionModeling the energy profiles of synthetic routes to understand and optimize stereoselective synthesis of the trans isomer. researchgate.net
Molecular Dynamics (MD) Simulation of Intermolecular InteractionsPredicting the binding orientation of derivatives in host-guest complexes or the packing of molecules in a solid-state material.

Exploration of trans-Decahydro-rsc.orgnih.govnaphthyridine as a Building Block in Complex Organic Synthesis

The well-defined and rigid three-dimensional structure of trans-decahydro- rsc.orgnih.govnaphthyridine makes it an attractive scaffold for complex organic synthesis. Unlike its flexible acyclic counterparts, this building block provides a fixed orientation for appended functional groups. This is particularly valuable in the synthesis of molecules where precise spatial arrangement is key to function. Drawing inspiration from the use of aromatic 1,5-naphthyridines as building blocks for polyaromatic compounds and medicinally relevant molecules, the saturated trans version offers a non-planar, rigid core. nih.govnih.gov Its stereochemically stable framework is an ideal starting point for constructing complex alkaloids, chiral ligands for asymmetric catalysis, and conformationally constrained peptidomimetics. The synthesis of new 1,6-disubstituted trans-decahydro-1,6-naphthyridines highlights the interest in these saturated bicyclic systems as scaffolds. pleiades.online

Potential in Advanced Material Science and Polymer Chemistry (excluding biological materials)

While the aromatic 1,5-naphthyridine (B1222797) core has been incorporated into conjugated polymers for applications in organic electronics and solar cells, the saturated trans-decahydro- rsc.orgnih.govnaphthyridine offers different, yet equally compelling, opportunities in material science. researchgate.net Its utility lies not in electronic conductivity but in its role as a rigid, insulating, three-dimensional linker. It can be used to construct microporous polymers with well-defined pore sizes for gas storage or separation. In polymer chemistry, incorporating this rigid unit into a polymer backbone could drastically alter the material's physical properties, increasing its glass transition temperature and mechanical strength. Furthermore, its diamine nature allows it to be a monomer for the synthesis of high-performance polyamides or polyimides with unique, non-planar architectures.

Green Chemistry Aspects in the Synthesis and Derivatization of trans-Decahydro-rsc.orgnih.govnaphthyridine

The principles of green chemistry are increasingly guiding synthetic strategies. While the synthesis of aromatic 1,5-naphthyridines has seen advances using greener methods like catalyst-free domino reactions in ethanol (B145695) or water, applying these concepts to the saturated scaffold is a key area for future research. rsc.orgrsc.org A primary green approach would involve the catalytic hydrogenation or transfer hydrogenation of an aromatic 1,5-naphthyridine precursor, using earth-abundant metal catalysts and safer hydrogen sources like formic acid, which has been demonstrated for related N-heterocycles. nih.gov Other green avenues include developing one-pot syntheses that avoid the isolation of intermediates, utilizing solvent-free reaction conditions, and employing energy-efficient methods like microwave or ultrasonic irradiation to drive the necessary cyclization and reduction steps.

Green Chemistry PrincipleConventional MethodPotential Greener Alternative
Catalysis Stoichiometric reducing agents (e.g., NaBH₄)Catalytic transfer hydrogenation with formic acid. nih.gov
Solvents Chlorinated solvents (e.g., Dichloromethane)Use of water, ethanol, or solvent-free conditions. rsc.org
Atom Economy Multi-step synthesis with protecting groupsOne-pot domino or tandem reactions to build the core. rsc.org
Energy Efficiency Prolonged heating under refluxMicrowave-assisted or ultrasound-promoted synthesis.

Emerging Research Frontiers in Saturated Nitrogen Heterocycles Relevant to trans-Decahydro-rsc.orgnih.govnaphthyridine

The study of trans-decahydro- rsc.orgnih.govnaphthyridine is part of a broader resurgence of interest in saturated nitrogen heterocycles. An emerging frontier is their application in supramolecular chemistry, where the rigid scaffold can act as a template to organize other molecules into complex assemblies, similar to how 1,5-naphthyridine has been used to form metal-organic complexes. researchgate.net There is also significant potential in the development of "sp³-rich" fragments for drug discovery, where the non-planar, saturated structure of decahydronaphthyridine provides access to new chemical space compared to traditional flat aromatic rings. The continued development of stereoselective synthetic methods that provide access to not only the trans isomer but also its cis counterpart will allow for a deeper understanding of how stereochemistry influences physical and chemical properties, opening up new avenues for rational design in both material science and complex organic synthesis.

Q & A

Q. What are the optimal synthetic routes for trans-Decahydro-[1,5]naphthyridine and its derivatives?

The synthesis of trans-Decahydro-[1,5]naphthyridine derivatives can be achieved via multi-step reactions involving aminopyridine precursors. For example, 1,5-naphthyridin-2-amine derivatives are synthesized through cyclization of 2,5-diaminopyridine with glycerol (41% yield) or via nitro group reduction in 2-amino-5-nitropyridine intermediates . Functionalization at specific positions (e.g., C-2 or C-4) often requires temperature-controlled amination, where σ-adduct formation at low temperatures (−40°C) directs regioselectivity . For saturated derivatives like 1,2,3,4-tetrahydro-1,5-naphthyridine, catalytic hydrogenation or decarboxylation of intermediates is employed .

Q. How should researchers handle and store this compound to ensure chemical stability?

trans-Decahydro-[1,5]naphthyridine derivatives are sensitive to prolonged storage and decomposition under heat. Storage recommendations include:

  • Maintaining anhydrous conditions in airtight containers at 2–8°C .
  • Avoiding exposure to strong oxidizers or acidic/basic environments to prevent hazardous decomposition (e.g., toxic fumes like NOₓ) .
  • Conducting stability tests using HPLC or TLC to monitor degradation, especially for derivatives with labile substituents (e.g., halogen or alkoxy groups) .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence tautomeric stability in this compound derivatives?

Computational studies (B3LYP/CC-PVDZ level with PCM solvation models) reveal that electron-withdrawing groups (e.g., -CF₃) stabilize the DN1 tautomer in both gas and solution phases, while electron-donating groups (e.g., -CH₃) favor DN3 tautomers in polar solvents. Solvent polarity amplifies dipole moment differences between tautomers, with DN1 dominating in non-polar solvents and DN3 in polar media (e.g., water). NBO analysis confirms intramolecular charge transfer as a key stability driver .

Q. What experimental strategies are effective in evaluating the TGF-β inhibitory activity of this compound derivatives?

Key methodologies include:

  • Autophosphorylation assays : Measure inhibition of ALK5 kinase activity using IC₅₀ values (e.g., derivatives 15 and 19 show IC₅₀ = 4–6 nM) .
  • Cellular luciferase reporter assays : Quantify Smad2/3 pathway suppression in HEK293T cells .
  • X-ray crystallography : Resolve binding modes (e.g., derivative 19 forms hydrogen bonds with ALK5’s hinge region) .
  • Selectivity profiling : Compare inhibition of ALK5 vs. p38 MAPK or ROCK isoforms to avoid off-target effects .

Q. How can computational chemistry methods predict electronic properties and reactivity of this compound?

Density Functional Theory (DFT) and NBO analysis are used to:

  • Predict charge distribution and aromaticity indices, which correlate with electrophilic substitution patterns (e.g., C-4 reactivity in 1,5-naphthyridine N-oxides) .
  • Model free energy barriers for tandem addition reactions, explaining yield variations between substrates (e.g., lower reactivity of 1,5-naphthyridine vs. quinoline under microwave conditions) .
  • Simulate solvent effects via PCM models to optimize synthetic conditions .

Q. What methodologies resolve contradictions in synthetic yields of this compound derivatives across studies?

Discrepancies in yields (e.g., 41% vs. 80%) often arise from:

  • Reaction optimization : Microwave irradiation vs. reflux (e.g., microwave reduces side reactions in multi-component syntheses) .
  • Purification techniques : Recrystallization from absolute ethanol improves purity of precipitates compared to filtration alone .
  • Substituent effects : Electron-deficient derivatives (e.g., 7-CF₃) exhibit lower activation barriers in cyclization steps .

Data Analysis and Experimental Design

Q. How can researchers design robust structure-activity relationship (SAR) studies for trans-Decahydro-[1,5]naphthyridine-based inhibitors?

  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with cytotoxicity (e.g., MTT assay data against A549 lung cancer cells) .
  • Molecular docking : Validate binding poses against ALK5 crystal structures (PDB: 1PY5) to prioritize derivatives with high docking scores .
  • Free-Wilson analysis : Deconstruct substituent contributions to activity (e.g., C-7 methyl groups enhance TGF-β inhibition by 1.5-fold) .

Q. What protocols mitigate risks of false positives in biological assays for trans-Decahydro-[1,5]naphthyridine derivatives?

  • Counter-screening : Test compounds against unrelated kinases (e.g., EGFR, VEGFR) to rule out pan-assay interference .
  • Cytotoxicity controls : Include MTT assays on non-cancerous cell lines (e.g., HEK293) to distinguish selective activity .
  • Dose-response validation : Confirm IC₅₀ values across three independent replicates with p < 0.05 significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.